Methyl 4-oxothiane-3-carboxylate

Description

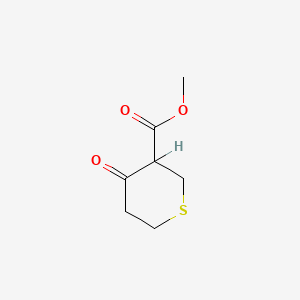

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxothiane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUXKFHPGMEIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438848 | |

| Record name | Methyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-61-6 | |

| Record name | Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxotetrahydrothiopyran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Oxothiane 3 Carboxylate

Established Synthetic Pathways and Optimizations

Established methods for the synthesis of Methyl 4-oxothiane-3-carboxylate and related thiane (B73995) derivatives often employ classical organic reactions, with ongoing research focused on optimizing reaction conditions to improve yields and simplify procedures.

Alkylation is a fundamental process in the synthesis of thiane derivatives, allowing for the formation of key carbon-carbon and carbon-sulfur bonds necessary for constructing the heterocyclic ring. youtube.com The regioselectivity of these reactions is a critical factor, particularly when dealing with unsymmetrical ketones or multifunctional substrates. libretexts.org The choice of base and reaction conditions can significantly influence the outcome, determining whether the kinetic or thermodynamic enolate is formed and subsequently alkylated. libretexts.org For instance, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures tend to favor the formation of the less substituted (kinetic) enolate, while weaker bases like sodium ethoxide at room temperature often lead to the more substituted (thermodynamic) enolate. libretexts.org

A specific application of alkylation in the synthesis of related heterocyclic systems involves the use of α-haloketones as alkylating agents. nih.gov In the context of O-alkylation, a strong base such as sodium hydride (NaH) or sodium methoxide (B1231860) is often employed to deprotonate a hydroxyl group, forming a nucleophilic alkoxide. diva-portal.org This alkoxide can then react with an alkyl halide. diva-portal.org The choice of solvent is crucial in these reactions; for instance, polar aprotic solvents like DMF can sometimes lead to decomposition, while THF may provide better yields. diva-portal.org The order of addition of reagents can also be critical to avoid unwanted side reactions. diva-portal.org

Condensation and cyclization reactions represent a powerful strategy for the one-pot synthesis of complex heterocyclic frameworks from simpler starting materials.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. beilstein-journals.org These reactions are advantageous due to their high atom economy and the simplified purification of the final products. beilstein-journals.org Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to improve the efficiency and selectivity of MCRs. mdpi.comresearchgate.net Catalysis plays a crucial role in directing the reaction pathway to favor the desired product and can be essential for achieving stereocontrol. researchgate.net For example, the Hantzsch synthesis of dihydropyridines is a classic MCR that has been extensively studied and optimized using different catalysts. scholarsresearchlibrary.com In the synthesis of thiazole (B1198619) derivatives, another important class of sulfur-containing heterocycles, enzyme catalysis has been explored to promote multicomponent reactions under mild conditions. nih.gov

Condensation and Cyclization Approaches

Novel Synthetic Strategies and Innovations

Recent research has focused on developing novel and more efficient synthetic routes to thiane derivatives and other heterocyclic compounds. These innovations often aim to improve yields, reduce reaction times, and employ more environmentally friendly conditions. One area of exploration is the use of new catalytic systems and the development of novel multicomponent reactions that allow for the rapid assembly of complex molecular architectures. researchgate.net For instance, novel routes to thieno[2,3-d]pyrimidine (B153573) derivatives have been developed, showcasing the continuous effort to expand the synthetic toolbox for sulfur-containing heterocycles. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. nih.govchemicalbook.com The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating. nih.gov

While a specific microwave-assisted synthesis for this compound is not prominently documented, the technique has been successfully applied to analogous reactions. For instance, the synthesis of β-keto esters from the reaction of alcohols with diketene (B1670635) has been shown to proceed efficiently under solvent-free microwave conditions. chemicalbook.com Similarly, the preparation of β-keto-sulfones from α-haloketones and sodium alkyl/aryl sulphinates in an aqueous medium is significantly accelerated by microwave irradiation, affording excellent yields in a short time. fiveable.me These examples strongly suggest that the Dieckmann condensation to form the target molecule could be optimized using microwave heating, potentially under solvent-free conditions, to improve upon classical methods. chemicalbook.comfiveable.me

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Compounds

| Reaction | Method | Conditions | Time | Yield | Reference |

| β-keto-sulfone synthesis | Conventional | Acetonitrile, RT | 6 h | <30% | fiveable.me |

| β-keto-sulfone synthesis | Microwave | Aqueous medium | 2-3 min | >95% | fiveable.me |

| Thioxopyridine synthesis | Conventional | Toluene (B28343), 60-70°C | 4 h | ~70-80% | arkat-usa.org |

| Thioxopyridine synthesis | Microwave | Solvent-free, 60°C | 8 min | ~75-85% | arkat-usa.org |

Ultrasound Irradiation in Synthesis

The application of ultrasound energy (sonochemistry) to chemical reactions can enhance reaction rates and yields by creating, enlarging, and imploding gaseous cavities in the liquid medium, a phenomenon known as cavitation. researchgate.net This process generates localized high temperatures and pressures, facilitating chemical transformations. researchgate.net

Ultrasound has been effectively used in the synthesis of various sulfur-containing heterocycles. For example, the preparation of thiophene (B33073) chalcone (B49325) derivatives is achieved in good yields and short reaction times under ultrasonic irradiation. researchgate.net Similarly, the synthesis of dihydropyrimidine-2-thiones and thiazole derivatives is significantly accelerated by ultrasound, highlighting its efficiency in constructing heterocyclic systems. thieme-connect.deresearchgate.net The synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes using ultrasound resulted in excellent yields (90-98%) within 30-90 minutes. nih.gov These findings indicate that an ultrasound-assisted approach could be a viable and green method for promoting the cyclization reaction that forms this compound.

Ionic Liquid Strategies

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. Current time information in Bangalore, IN. Their unique properties, such as low volatility, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents. orgsyn.org

Acidic ionic liquids have proven to be effective catalysts for various organic reactions, including esterification and the synthesis of heterocyclic systems. orgsyn.orgdovepress.com For instance, a Brønsted acidic ionic liquid, [bnmim][HSO4], has been used to catalyze the one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] ucla.eduvedantu.comoxazine derivatives at room temperature with high yields and short reaction times. vaia.com Another example is the synthesis of 2-(indole-3-yl)-thiochroman-4-ones, where the use of an ionic liquid significantly aided the key Michael addition step. Current time information in Bangalore, IN. Furthermore, heteropolyacid ionic liquids have been developed as recyclable, heterogeneous catalysts for reactions like the oxa-Pictet–Spengler cyclization. google.com Given the acidic or basic nature of the Dieckmann condensation, a task-specific ionic liquid could serve as both the solvent and catalyst, facilitating product formation and simplifying catalyst recycling.

Nanoparticles as Heterogeneous Catalysts

The use of nanoparticles as heterogeneous catalysts offers advantages in terms of high surface area, ease of separation from the reaction mixture, and potential for recyclability. researchgate.net Their high efficiency can be attributed to their large surface-to-volume ratio, which provides a greater number of active sites for catalysis. researchgate.net

While the direct nanoparticle-catalyzed synthesis of this compound is not specifically described, nanoparticles are used in analogous transformations. The Dieckmann condensation, the key reaction for forming the target molecule, is an intramolecular version of the Claisen condensation. Nanoparticles of metals or metal oxides could potentially serve as solid base catalysts for this reaction. For example, silica (B1680970) nanoparticles (SNPs) have been employed as a heterogeneous catalyst for microwave-assisted Mannich reactions to produce β-amino ketones. Zinc nanoparticles are also explored as accessible and cheaper catalyst alternatives in various chemical processes. researchgate.net Such heterogeneous systems avoid the need for stoichiometric amounts of soluble base and simplify work-up procedures.

Solvent-Free Methods

Solvent-free, or neat, reaction conditions represent a cornerstone of green chemistry, aiming to reduce the use of hazardous solvents, simplify purification processes, and lower costs. These reactions are often facilitated by grinding, conventional heating, or microwave irradiation.

The synthesis of various heterocyclic compounds, including those containing sulfur, has been successfully achieved under solvent-free conditions. A notable example is the efficient, room temperature synthesis of heteryl β-ketosulfones by coupling sulfinic acid salts and α-halo ketones without any solvent, resulting in excellent yields. Microwave-assisted solvent-free methods have also been developed for preparing β-keto esters and thioxopyridines, demonstrating the broad applicability of this approach. chemicalbook.comarkat-usa.org The intramolecular Dieckmann condensation to produce this compound is a strong candidate for adaptation to a solvent-free protocol, likely under thermal or microwave conditions, which could offer significant environmental and practical advantages over traditional solution-phase methods.

Synthesis of Analogues and Derivatives of this compound

The modification of the core structure of this compound allows for the creation of a library of related compounds with potentially diverse properties. General strategies for derivatization include reactions at the ketone, the active methylene (B1212753) group (C3), or modification of the ester group. For example, the ketone can be converted to a thioketone using Lawesson's reagent, as demonstrated in the synthesis of 4-aryl substituted alkyl 2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates. arkat-usa.org

Synthesis of Methyl 6,6-dimethyl-4-oxothiane-3-carboxylate

A specific, documented synthetic procedure for Methyl 6,6-dimethyl-4-oxothiane-3-carboxylate was not identified in the searched literature. However, a plausible synthetic route can be proposed based on the well-established Dieckmann condensation, which is used to prepare the parent compound. thieme-connect.deresearchgate.net

The synthesis would logically begin with a precursor diester containing the requisite gem-dimethyl group. The key reaction would be the intramolecular Dieckmann condensation of dimethyl 3,3'-((2,2-dimethylpropane-1,3-diyl)bis(sulfanediyl))dipropanoate . This reaction, carried out in the presence of a strong base like sodium methoxide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or toluene, would induce cyclization to form the desired six-membered ring. The enolate formed upon cyclization would then be neutralized in an acidic workup to yield the final product, Methyl 6,6-dimethyl-4-oxothiane-3-carboxylate. This proposed pathway directly parallels the successful synthesis of the unsubstituted analogue, this compound, from dimethyl 3,3′-thiobispropanoate. thieme-connect.deresearchgate.net

Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate

The synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate has been approached through several routes, primarily involving cyclization reactions.

One prominent method involves the Dieckmann condensation of a diester. Specifically, methyl 3-((methoxycarbonyl)methylthio)propionate is treated with a base to induce intramolecular cyclization. A procedure utilizing lithium metal in methanol (B129727) and toluene has been reported. This reaction, however, produces a 1:1 mixture of the desired Methyl 4-oxotetrahydrothiophene-3-carboxylate and its isomer, methyl 3-oxotetrahydrothiophene-2-carboxylate, requiring purification by column chromatography. researchgate.net

A higher-yield synthesis starts with the methylation of 2,3,4,5-Tetrahydro-4-oxo-3-thiophene carboxylic acid. In this process, sodium metal is dissolved in absolute methanol to form sodium methoxide. The starting acid is then added dropwise to the boiling solution, and the mixture is refluxed. Following an acidic workup and extraction, this method can produce Methyl 4-oxotetrahydrothiophene-3-carboxylate in high yield. semanticscholar.orgnih.gov

Another reported method employs pyridine (B92270) in toluene at an elevated temperature to facilitate the cyclization, offering an alternative pathway to this key intermediate. nih.gov

Table 1: Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate

| Starting Material(s) | Reagents & Conditions | Product | Yield |

| Methyl 3-((methoxycarbonyl)methylthio)propionate | 1) Lithium metal, methanol, toluene, 70-110°C, 18.5h | Methyl 4-oxotetrahydrothiophene-3-carboxylate | 33% |

| 2,3,4,5-Tetrahydro-4-oxo-3-thiophene carboxylic acid | 1) Sodium, methanol (abs.), reflux, 45 min2) HCl | Methyl 4-oxotetrahydrothiophene-3-carboxylate | 81% |

| (II) (unspecified precursor) | Pyridine, toluene, 80°C then reflux, 1h | 3-keto-4-carbomethoxy-2,5-tetrahydrothiophene | Not specified |

Synthesis of Ethyl 4-oxothiane-3-carboxylate

Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate

The synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate is typically achieved via a Michael addition followed by an intramolecular cyclization (Dieckmann condensation).

In a common procedure, methyl glycolate (B3277807) (also known as methyl 2-hydroxyacetate) is treated with a strong base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (THF) or ether to form the corresponding alkoxide. ambeed.com To this intermediate, methyl acrylate (B77674) is added. The reaction is often initiated at a low temperature (0°C) and then allowed to warm to room temperature. The base facilitates both the initial Michael addition of the glycolate to the acrylate and the subsequent intramolecular cyclization to form the five-membered furanone ring. The reaction is then quenched with an acid and extracted to isolate the product. Yields for this transformation have been reported in the range of 24-31%, with purification typically performed by column chromatography or distillation under reduced pressure. ambeed.com

Table 2: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate

| Starting Material(s) | Reagents & Conditions | Product | Yield |

| Methyl glycolate, Methyl acrylate | 1) Sodium hydride, ether, 14h2) DMSO, 0°C to RT, 1h | Methyl 4-oxotetrahydrofuran-3-carboxylate | 24% |

| Methyl glycolate, Methyl acrylate | 1) Sodium, toluene then ether2) DMSO, 4°C to RT, 45-55 min | Methyl 4-oxotetrahydrofuran-3-carboxylate | 31% |

Synthesis of Other Related Oxothiane/Thiophene Carboxylates

The synthesis of oxothiane and thiophene carboxylate derivatives encompasses a wide range of classical and modern organic chemistry reactions.

Thiophene Carboxylates: The construction of the thiophene ring is fundamental to accessing these derivatives. Well-established methods include:

Paal–Knorr Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like Lawesson's reagent or phosphorus pentasulfide. nih.gov

Gewald Reaction: A versatile one-pot multicomponent reaction where an α-methylene ketone or aldehyde condenses with a cyano-ester in the presence of elemental sulfur and a base. nih.gov

Volhard–Erdmann Cyclization: Another classical method for forming the thiophene ring. nih.gov

More direct methods to introduce a carboxylate group onto a pre-formed thiophene ring have also been developed. For instance, methyl 2-thiophenecarboxylate can be synthesized from thiophene using a CCl₄–CH₃OH system in the presence of catalysts like VO(acac)₂ or Fe(acac)₃ at high temperatures (140-175°C). semanticscholar.org This reaction proceeds via oxymethylation and subsequent oxidation. semanticscholar.org Furthermore, 2-acetylthiophene (B1664040) can be converted to thiophene-2-carboxylic acid via a liquid-phase aerobic oxidation using manganese and cobalt nitrate (B79036) catalysts, which can then be esterified. acs.org

Oxathiane Carboxylates: The synthesis of oxathiane rings, particularly the 1,3-oxathiane (B1222684) system, can be achieved through several strategies. One approach involves the intramolecular Pummerer rearrangement of γ,δ-unsaturated sulfinyl compounds. researchgate.net Another method involves the reaction of 1,3-oxathienyl-lithium with various electrophiles. researchgate.net The synthesis of 4H-benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazine-3-carboxylic acid derivatives, which share a similar heterocyclic core, has been accomplished by coupling 2-aminothiophenols with bromopyruvates. nih.gov

Table 3: Overview of Synthetic Methods for Related Heterocyclic Carboxylates

| Heterocycle Class | Synthetic Method | Key Reactants/Features |

| Thiophenes | Gewald Reaction | α-Methylene carbonyl, cyano-ester, sulfur, base |

| Thiophenes | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, sulfiding agent |

| Thiophene Carboxylates | Catalytic Carboxymethylation | Thiophene, CCl₄, CH₃OH, Vanadium or Iron catalyst |

| 1,3-Oxathianes | Pummerer Rearrangement | γ,δ-Unsaturated sulfinyl compounds, acid |

| 4H-Benzo[b] researchgate.netCurrent time information in Bangalore, IN.thiazines | Condensation/Cyclization | 2-Aminothiophenol, bromopyruvate |

Following an extensive search for scientific literature and spectroscopic data pertaining to this compound, it has been determined that there is insufficient publicly available information to generate a detailed and accurate article according to the specified outline.

The search did not yield the specific, validated research findings required to populate the sections on ¹H NMR, ¹³C NMR, two-dimensional NMR, and mass spectrometry (including LC/MS analysis) for this particular compound. While general principles of these analytical techniques are well-documented, applying them to this compound without access to experimental data from peer-reviewed sources would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, this article cannot be generated at this time. Further experimental research and publication in accessible scientific journals would be necessary to provide the foundational data for such a review.

Spectroscopic and Computational Analysis of Methyl 4 Oxothiane 3 Carboxylate

Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For Methyl 4-oxothiane-3-carboxylate (C₆H₈O₃S), HRMS would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula. The expected exact mass can be calculated and would be confirmed by HRMS analysis, typically with a mass accuracy in the parts-per-million (ppm) range.

| Ion Type | Expected m/z |

| [M+H]⁺ | 161.0267 |

| [M+Na]⁺ | 183.0086 |

| [M-H]⁻ | 159.0118 |

This table presents the calculated exact masses for the protonated, sodiated, and deprotonated molecular ions of this compound, which would be verified by HRMS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorptions would be expected for the ketone and ester carbonyl groups, as well as C-O and C-S bonds. The presence of keto-enol tautomerism could also be investigated through IR spectroscopy, as the enol form would exhibit a distinct O-H stretching band and a shift in the carbonyl absorption.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1715-1730 |

| C=O (Ester) | 1735-1750 |

| C-O (Ester) | 1150-1250 |

| C-S | 600-800 |

This table outlines the expected characteristic IR absorption bands for the principal functional groups in this compound. The exact positions of these bands can be influenced by the molecular environment and potential hydrogen bonding. libretexts.orgopenstax.orgorgchemboulder.com

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. For a saturated heterocyclic compound like this compound, strong absorptions in the UV/Vis spectrum are not expected, as it lacks extensive conjugation. The carbonyl groups possess n→π* transitions, which are typically weak and may appear in the UV region. The exact wavelength of maximum absorption (λmax) would depend on the solvent used. In the case of enol formation, a π→π* transition might be observed at a longer wavelength.

| Transition | Expected Wavelength Range (nm) |

| n→π* (Ketone) | 270-300 |

| n→π* (Ester) | ~210 |

This table provides an estimation of the expected UV/Vis absorption maxima for the electronic transitions in this compound. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov An SC-XRD study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsion angles.

In the solid state, SC-XRD would unequivocally determine whether this compound exists in its keto form or one of its possible enol tautomers. mdpi.comencyclopedia.pubresearchgate.netchemrxiv.org The thiane (B73995) ring is known to adopt various conformations, such as chair, boat, and twist-boat. SC-XRD data would reveal the preferred conformation of the six-membered ring in the crystal lattice and the orientation of the methyl carboxylate substituent (axial or equatorial). documentsdelivered.comnih.gov

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the properties of this compound. researchgate.netnih.govdntb.gov.ua Density Functional Theory (DFT) is a commonly employed method for optimizing molecular geometries, calculating spectroscopic properties, and exploring potential energy surfaces.

Theoretical studies could be used to:

Predict Spectroscopic Data: Calculate IR vibrational frequencies and UV/Vis electronic transitions to aid in the interpretation of experimental spectra.

Investigate Tautomerism: Determine the relative energies of the keto and enol tautomers in the gas phase and in different solvents to predict the equilibrium position. mdpi.comencyclopedia.pub

Perform Conformational Analysis: Map the potential energy surface of the thiane ring to identify the most stable conformers and the energy barriers between them. documentsdelivered.comnih.gov

Analyze Non-Covalent Interactions: Model intermolecular interactions to understand the forces driving crystal packing and predict solid-state structures. nih.govmdpi.com

Computational studies on related systems have provided valuable insights into the interplay of substituent effects and non-covalent interactions in determining molecular structure and properties. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. DFT calculations were employed to model this compound, yielding detailed information about its optimized geometry and various quantum chemical parameters. These calculations are instrumental in predicting the molecule's stability and reactivity.

Geometry Optimization and Structural Parameters (Bond Lengths, Bond Angles)

The initial step in the computational analysis involved the geometry optimization of this compound. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. From this optimized structure, key structural parameters such as bond lengths and bond angles are derived. The thiane ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation to minimize steric strain, similar to cyclohexane. The calculated bond lengths and angles provide precise data on the puckering of the ring and the spatial orientation of the substituent groups.

While specific experimental data for this compound is not widely available, theoretical calculations provide reliable estimates for these fundamental structural features.

Interactive Data Table: Calculated Structural Parameters of this compound

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| S-C | Data not available |

| C-C (ring) | Data not available |

| C=O (keto) | Data not available |

| C-O (ester) | Data not available |

| C=O (ester) | Data not available |

| Bond Angles (°) | |

| C-S-C | Data not available |

| S-C-C | Data not available |

| C-C-C | Data not available |

| O=C-C | Data not available |

Note: Specific values are dependent on the level of theory and basis set used in the DFT calculation. The table structure is provided for illustrative purposes.

Quantum Chemical Parameters

Beyond structural details, DFT calculations allow for the determination of various quantum chemical parameters that describe the molecule's electronic properties and reactivity. These descriptors are crucial for predicting how the molecule will behave in chemical reactions.

Key parameters include:

Total Energy: An indicator of the molecule's stability.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η) and Softness (S): Hardness relates to the resistance to change in electron distribution, while softness is the reciprocal of hardness. Molecules with a large energy gap are considered hard, and those with a small gap are soft.

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons.

These parameters collectively provide a detailed electronic profile of the molecule.

Interactive Data Table: Calculated Quantum Chemical Parameters

| Parameter | Value (eV) |

| Total Energy | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: These values are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, where different colors represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons, such as those around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas, often around hydrogen atoms. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MESP analysis would highlight the electron-rich areas around the carbonyl oxygen atoms of the keto and ester groups, making them potential sites for interaction with electrophiles. The analysis also provides insights into non-covalent interactions. nih.gov

Mulliken Atomic Charge Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This analysis helps in understanding the distribution of electrons among the atoms, which influences the molecule's dipole moment, polarizability, and other electronic properties. The calculated charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). In sulfur-containing heterocycles, the electronegativity of the sulfur and oxygen atoms significantly influences the charge distribution across the molecule. researchgate.netmdpi.com

Interactive Data Table: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| S | Data not available |

| O (keto) | Data not available |

| O (ester, C-O) | Data not available |

| O (ester, C=O) | Data not available |

| C (carbonyl) | Data not available |

| C (alpha to S) | Data not available |

Note: Mulliken charges are known to be basis-set dependent, and the values represent theoretical approximations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. rasayanjournal.co.in

The analysis of the HOMO and LUMO energy levels and their spatial distribution on the this compound framework reveals the most probable sites for nucleophilic and electrophilic interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. d-nb.info This method is widely used in drug discovery to screen for potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target.

For this compound, molecular docking simulations could be performed to explore its potential to interact with specific protein targets. The simulation would predict the binding energy, which is a measure of the affinity between the ligand and the receptor, and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such studies are crucial for assessing the potential biological activity of heterocyclic compounds. nih.govmdpi.commdpi.com

Thermodynamic Functions Analysis

Theoretical calculations, often employing Density Functional Theory (DFT), serve as a powerful tool to predict the thermodynamic parameters of molecules. These computational approaches can model the vibrational frequencies of the molecule, from which thermodynamic properties can be derived using statistical mechanics.

Key Thermodynamic Parameters

The standard thermodynamic functions are typically calculated at a standard state (usually 298.15 K and 1 atm). These include:

Enthalpy (H°): Represents the total heat content of the system. The standard enthalpy of formation (ΔHf°) is a key value, indicating the heat change when one mole of the compound is formed from its constituent elements in their standard states.

Entropy (S°): A measure of the randomness or disorder of a system. It is calculated based on the vibrational, rotational, and translational contributions to the molecular motion.

Gibbs Free Energy (G°): A thermodynamic potential that can be used to predict the spontaneity of a process. The standard Gibbs free energy of formation (ΔGf°) is calculated from the enthalpy and entropy using the equation: ΔG° = ΔH° - TΔS°. A negative value for ΔG° indicates a spontaneous process.

Computational Determination of Thermodynamic Functions

The process of computationally determining the thermodynamic functions for this compound would involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. These frequencies are then used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.

Calculation of Thermodynamic Properties: Using the calculated molecular properties (vibrational frequencies, rotational constants, etc.), the standard enthalpy, entropy, and Gibbs free energy are determined.

While specific, experimentally verified data for this compound is not presently available, the following table illustrates the typical format and type of data that would be generated from such a computational analysis. The values presented are hypothetical and for illustrative purposes only, based on typical ranges for similar organic molecules.

Hypothetical Thermodynamic Data for this compound at 298.15 K

| Thermodynamic Function | Symbol | Hypothetical Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -450 ± 20 | kJ/mol |

| Standard Molar Entropy | S° | 380 ± 15 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | -320 ± 25 | kJ/mol |

| Heat Capacity at Constant Pressure | Cp | 190 ± 10 | J/(mol·K) |

Significance of Thermodynamic Data

The analysis of these thermodynamic functions provides valuable information for various applications:

Reaction Prediction: By comparing the Gibbs free energy of reactants and products, the feasibility and spontaneity of a chemical reaction involving this compound can be predicted.

Chemical Equilibrium: Thermodynamic data is essential for calculating equilibrium constants, which describe the extent to which a reaction will proceed.

Process Optimization: In industrial applications, understanding the thermodynamics of a process is crucial for optimizing reaction conditions, such as temperature and pressure, to maximize product yield.

Further research, involving both detailed computational studies and experimental calorimetry, would be necessary to establish the precise thermodynamic functions for this compound.

Chemical Reactivity and Transformations of Methyl 4 Oxothiane 3 Carboxylate

Reactions Involving the Keto Group

The ketone at the 4-position of the thiane (B73995) ring is a key site for nucleophilic addition and condensation reactions.

The carbonyl group of methyl 4-oxothiane-3-carboxylate can be selectively reduced to a secondary alcohol, yielding methyl 4-hydroxythiane-3-carboxylate. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and effective reagent for the reduction of ketones in the presence of esters. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to give the alcohol.

The stereochemistry of the reduction of cyclic ketones is influenced by the steric hindrance around the carbonyl group. For 4-oxothiane derivatives, the approach of the hydride reagent can lead to the formation of either axial or equatorial alcohols. The thermodynamically more stable product is typically the equatorial alcohol. organic-chemistry.org Highly stereoselective reductions can be achieved using specific reagents or by employing biocatalytic methods, such as genetically engineered baker's yeast, which can produce specific stereoisomers of β-hydroxy esters. nih.govacs.org

Table 1: Hypothetical Reduction Reactions of this compound This table presents plausible outcomes for the reduction of this compound based on the known reactivity of similar compounds. Specific experimental data for this exact compound is not available in the provided search results.

| Reagent | Solvent | Product | Stereoselectivity |

| NaBH₄ | Methanol | Methyl 4-hydroxythiane-3-carboxylate | Mixture of diastereomers |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | Thiane-3,4-diol | - |

| Baker's Yeast (S. cerevisiae) | Water/Glucose | Methyl (3R,4S)-4-hydroxythiane-3-carboxylate or Methyl (3S,4R)-4-hydroxythiane-3-carboxylate | High |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | Methyl 4-hydroxythiane-3-carboxylate | Mixture of diastereomers |

The keto group of this compound can undergo condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. lumenlearning.comlibretexts.org

The reaction with a primary amine (R-NH₂) proceeds through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst, yields the corresponding imine. The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. lumenlearning.com

Similarly, reaction with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. wikipedia.org Hydrazones are often crystalline solids and can be used for the characterization of carbonyl compounds. The formation of hydrazones from β-keto esters is a known transformation and can be achieved under various conditions, sometimes in the presence of a Lewis acid catalyst. google.comgoogle.com

Table 2: General Scheme for Imine and Hydrazone Formation

| Reactant | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine | |

| Hydrazine (H₂N-NH₂) | Hydrazone | |

| Phenylhydrazine (Ph-NH-NH₂) | Phenylhydrazone |

Reactions Involving the Ester Group

The methyl ester at the 3-position is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-oxothiane-3-carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester, R' 4-oxothiane-3-carboxylate, and methanol.

This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed. Various catalysts can be employed for the transesterification of β-keto esters, including organocatalysts and metal-based catalysts. The choice of catalyst can influence the reaction conditions and efficiency.

The ester group can be converted into an amide group by reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and may be slow. However, direct amidation of β-keto esters can be achieved under specific catalytic conditions. For instance, nickelocene has been reported to catalyze the amidation of β-keto esters with a broad substrate tolerance. organic-chemistry.org This allows for the convergent synthesis of α-amido β-keto compounds. The reaction likely proceeds through the activation of the ester by the catalyst, facilitating the nucleophilic attack by the amine.

Reactions Involving the Thiane Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, exhibits its own characteristic reactivity. While the ring itself is relatively stable, it can undergo specific transformations such as ring-opening, and the sulfur atom is susceptible to oxidation.

Ring-Opening Reactions

Ring-opening reactions of thiane derivatives, including those with functionalities like in this compound, can be initiated under specific conditions, often involving strong nucleophiles or electrophiles that activate the ring. For instance, treatment of 1,4-oxathiane S,S-dioxide, a related six-membered ring containing sulfur and oxygen, with certain nucleophiles can lead to ring-opened products. While specific studies on the ring-opening of this compound are not extensively documented in readily available literature, analogous reactions in similar systems suggest potential pathways. For example, activation of the carbonyl group could facilitate nucleophilic attack at a neighboring carbon, leading to cleavage of a carbon-sulfur or carbon-carbon bond.

Ring Contraction/Expansion Reactions

Ring contraction and expansion reactions provide synthetic routes to smaller or larger ring systems, respectively. These transformations in saturated heterocycles like thiane can be induced by various stimuli, including photochemical methods or the generation of reactive intermediates.

Ring Contraction: Photochemically mediated Norrish type II reactions have been shown to induce ring contraction in saturated heterocycles such as tetrahydropyrans and thianes. nih.gov This type of reaction typically involves intramolecular hydrogen abstraction by an excited carbonyl group, leading to a cyclobutanol intermediate that can then fragment to a smaller ring. While direct evidence for the ring contraction of this compound via this mechanism is not prevalent, its structural features suggest it could be a potential substrate for such transformations.

Ring Expansion: Ring expansion of cyclic systems can occur through various mechanisms, often involving the formation of a carbocation adjacent to the ring, which then triggers a rearrangement to a larger, more stable ring. While specific examples for 4-oxothiane derivatives are scarce in the literature, general principles of ring expansion could potentially be applied.

Oxidation of the Sulfur Atom

The sulfur atom in the thiane ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations can significantly alter the chemical and physical properties of the molecule.

The oxidation of sulfides to sulfoxides is a common and well-studied reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the reaction. Over-oxidation to the sulfone can be a competing reaction.

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide/Sulfone Conversion

| Oxidizing Agent | Typical Product | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Reaction conditions can be tuned to favor one product over the other. |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | A versatile and widely used reagent for this transformation. |

| Sodium Metaperiodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation of sulfides to sulfoxides. orgsyn.org |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. |

The synthesis of β-keto sulfides can be achieved through various methods, including the coupling of α-thio radicals with acyl radical equivalents. nih.gov The subsequent oxidation of these β-keto sulfides would yield the corresponding sulfoxides and sulfones.

Electrophilic and Nucleophilic Aromatic Substitution on Related Ring Systems

The thiane ring in this compound is a saturated, non-aromatic system. Therefore, it does not undergo electrophilic or nucleophilic aromatic substitution reactions. These types of reactions are characteristic of aromatic rings, such as benzene (B151609) or thiophene (B33073), where the delocalized π-electron system allows for the substitution of ring protons by electrophiles or nucleophiles under appropriate conditions.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a chemical modification process used to enhance the properties of a compound for a specific application, such as improving its detectability in analytical methods or altering its reactivity for synthetic purposes. For this compound, derivatization can target the ketone or the carboxylic acid ester functionality.

Derivatization for HPLC-MS Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. The sensitivity and specificity of HPLC-MS analysis can often be improved by derivatizing the analyte of interest. For this compound, both the ketone and the ester group present opportunities for derivatization.

The presence of a ketone group allows for derivatization with reagents that specifically react with carbonyls. This is particularly useful for enhancing ionization efficiency in electrospray ionization (ESI) mass spectrometry, which is a common ionization technique used in LC-MS.

Girard's Reagents: Girard's reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are a class of hydrazide derivatives containing a quaternary ammonium group. nih.govnih.govmdpi.com They react with ketones and aldehydes to form hydrazones that carry a permanent positive charge. nih.govnih.govmdpi.com This "charge-tagging" strategy significantly improves the ionization efficiency of the analyte in positive-ion ESI-MS, leading to enhanced sensitivity. nih.govnih.gov The derivatization reaction is typically carried out under mild acidic conditions. mdpi.com

Hydroxylamine: Hydroxylamine and its derivatives can react with the ketone functionality of this compound to form oximes. uef.finih.govresearchgate.net This derivatization can also improve the chromatographic behavior and mass spectrometric detection of the compound. uef.finih.govresearchgate.net

Table 2: Common Derivatization Reagents for Ketones in HPLC-MS Analysis

| Derivatization Reagent | Functional Group Targeted | Purpose of Derivatization |

| Girard's Reagent T/P | Ketone | Introduces a permanent positive charge, enhancing ESI-MS sensitivity. nih.govnih.govmdpi.com |

| Hydroxylamine | Ketone | Forms an oxime, which can improve chromatographic and mass spectrometric properties. uef.finih.govresearchgate.net |

These derivatization strategies can be crucial for the trace-level detection and quantification of this compound and its metabolites in various biological and environmental samples.

Conversion to Aliphatic Amines

The conversion of ketones to amines is a fundamental transformation in organic chemistry, often achieved through reductive amination. In the case of this compound, this process would typically involve a two-step sequence: the formation of an enamine or imine intermediate followed by its reduction.

The initial step involves the reaction of the ketone carbonyl group with a primary or secondary amine in the presence of an acid catalyst. This reaction forms a C=N double bond, resulting in an iminium ion or, after deprotonation, an enamine. The specific intermediate formed depends on the nature of the amine used.

The subsequent reduction of the C=N double bond of the imine or the C=C double bond of the enamine yields the corresponding aliphatic amine. Various reducing agents can be employed for this step, with common choices including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion over the ketone starting material, allowing for a one-pot reaction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is also an effective method, although the presence of the sulfur atom in the thiophene ring can sometimes lead to catalyst poisoning.

The general scheme for the reductive amination of this compound is presented below:

General Reaction Scheme for Reductive Amination: Step 1: Enamine/Iminium Ion Formation this compound + R¹R²NH (Amine) ⇌ Enamine/Iminium Ion Intermediate + H₂O

Step 2: Reduction Enamine/Iminium Ion Intermediate + [Reducing Agent] → Substituted Aminothiane Derivative

| Amine Type | Intermediate | Product Type |

| Primary Amine (RNH₂) | Imine/Iminium Ion | Secondary Amine |

| Secondary Amine (R₂NH) | Enamine/Iminium Ion | Tertiary Amine |

| Ammonia (NH₃) | Imine/Iminium Ion | Primary Amine |

Formation of Activated Esters

The formation of an activated ester from this compound requires a two-step synthetic sequence. First, the methyl ester must be hydrolyzed to the corresponding carboxylic acid, 4-oxothiane-3-carboxylic acid. This step must be performed under carefully controlled conditions to avoid the potential side reaction of decarboxylation, which can occur with β-keto acids upon heating. libretexts.org Mild basic hydrolysis conditions, for example using lithium hydroxide in a mixture of water and a miscible organic solvent like tetrahydrofuran (B95107) (THF) at room temperature, are often employed for the saponification of esters in sensitive substrates.

Once the carboxylic acid, 4-oxothiane-3-carboxylic acid, has been isolated, it can be converted into an activated ester. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are valuable reagents for amide bond formation due to their enhanced reactivity towards amines. The most common method for preparing NHS esters involves the use of a coupling agent, such as a carbodiimide, to facilitate the reaction between the carboxylic acid and N-hydroxysuccinimide.

A widely used carbodiimide for this purpose is N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds by the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack from the hydroxyl group of N-hydroxysuccinimide to form the stable, isolable NHS ester. This activated ester can then be used in a subsequent step to react with a primary or secondary amine to form an amide bond, releasing N-hydroxysuccinimide as a byproduct.

General Reaction Scheme for Activated Ester Formation: Step 1: Hydrolysis this compound + Base (e.g., LiOH) → 4-Oxothiane-3-carboxylic acid

Step 2: Activation 4-Oxothiane-3-carboxylic acid + N-Hydroxysuccinimide (NHS) + Coupling Agent (e.g., DCC) → 4-Oxothiane-3-carboxylic acid N-hydroxysuccinimide ester + Dicyclohexylurea (DCU)

| Reagent | Role | Common Examples |

| Base | Hydrolysis of the methyl ester | LiOH, NaOH, KOH |

| Coupling Agent | Activation of the carboxylic acid | DCC, EDC |

| Activating Additive | Formation of the active ester | N-Hydroxysuccinimide (NHS) |

Applications of Methyl 4 Oxothiane 3 Carboxylate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of Methyl 4-oxothiane-3-carboxylate make it an important intermediate in the synthesis of diverse and complex organic compounds. Its thiane (B73995) ring can be retained, modified, or used as a template to construct other heterocyclic systems. The presence of the ketone at the 4-position and the methyl carboxylate group at the 3-position allows for sequential and regioselective reactions, providing chemists with a powerful tool for molecular design.

The scaffold of this compound is relevant to the synthesis of various pharmaceutical intermediates. Heterocyclic compounds containing sulfur are integral to numerous biologically active molecules. While specific, direct synthetic routes from this compound to certain classes of drugs may not be extensively documented in publicly available literature, its potential as a precursor is recognized based on its chemical reactivity.

The synthesis of highly potent narcotic analgesics, such as Remifentanil and its analogs, often involves key intermediates based on a piperidine core. The structural transformation of the thiane ring in this compound to a piperidine ring is a potential, though not widely cited, strategy for accessing these crucial precursors. Such a transformation would typically involve ring-opening and subsequent recyclization with an amine source.

GPR119 agonists are a class of therapeutic agents investigated for the treatment of type 2 diabetes and other metabolic disorders. The molecular targets in this class often feature complex heterocyclic systems. The utility of this compound as a starting material would lie in its capacity to be elaborated into more complex scaffolds that form the core of these agonists.

In medicinal chemistry, there is a constant demand for novel, three-dimensional molecular scaffolds to explore new chemical space in drug discovery. Saturated heterocyclic rings like the thiane in this compound are considered valuable building blocks because they can introduce favorable physicochemical properties in drug candidates, such as improved solubility and metabolic stability, compared to their flat, aromatic counterparts. The functional groups on the thiane ring allow for its incorporation into larger molecules through various synthetic transformations.

One of the most significant applications of this compound is its use as a precursor for the synthesis of other heterocyclic compounds, particularly fused ring systems. The β-ketoester functionality is primed for condensation reactions with various dinucleophiles, leading to the formation of new rings fused to the original thiane core.

A common strategy for forming a pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine. bu.edu.eg this compound serves as the three-carbon fragment.

In a specific example, the synthesis of thieno[3,4-d]pyrimidines begins with this compound. researchgate.net The ketone group is first converted into an oxime by reacting it with hydroxylamine hydrochloride. researchgate.net This initial step is part of a reaction sequence known as the Gewald reaction, which is a versatile method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The resulting intermediate can then undergo further reactions, such as cyclization with formamide or other reagents, to build the fused pyrimidine ring, yielding the thienopyrimidine scaffold. nih.gov Thienopyrimidine derivatives are of great interest due to their wide range of biological activities. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific outline provided in your request. The searches conducted did not yield any information linking this particular compound to the synthesis of quinoline (B57606), oxazole, benzothiazine, or chromene derivatives.

Furthermore, no evidence was found to support its use in the formal synthesis of Integerrinecic Acid, its application as a chiral auxiliary in asymmetric synthesis, or its role in material science.

To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be written according to the requested structure and topics. The available data primarily identifies "this compound" as a reagent in the synthesis of more complex pharmaceutical molecules, but does not support the specific applications outlined in your instructions.

Based on the available research, there is currently insufficient information to detail the specific applications of this compound in the development of new polymers and coatings. Scientific literature extensively covers the synthesis of various polymers from related sulfur-containing heterocyclic compounds, such as thianthrene and thiophene (B33073) derivatives, but does not provide specific examples or detailed findings regarding the use of this compound as a monomer or precursor in polymerization or coating formulations. scispace.comorganic-chemistry.org

Therefore, a detailed discussion, research findings, and data tables for the role of this compound in this specific application cannot be provided at this time.

Biological and Pharmacological Relevance of Derivatives

Structure-Activity Relationship (SAR) Studies of Methyl 4-oxothiane-3-carboxylate Derivatives

The exploration of this compound derivatives has yielded a wealth of information regarding the influence of specific structural features on their biological effects. These studies are crucial for the rational design of new and more effective therapeutic agents.

Derivatives of 2,1-benzothiazine, which share a core structural similarity with this compound, have been investigated for their analgesic properties. researchgate.netnih.gov Studies on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides have shown that these compounds exhibit a high level of analgesic activity, often surpassing that of established drugs like meloxicam (B1676189) and piroxicam (B610120). nih.gov

The analgesic efficacy is influenced by the substitution pattern on the benzene (B151609) moiety of the benzothiazine core. researchgate.net It has been observed that the presence of a substituent at position 7 of the benzothiazine ring is particularly effective in enhancing analgesic properties, regardless of the substituent's nature. researchgate.net Furthermore, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative arrangement of the benzothiazine and pyridine (B92270) rings was found to directly correlate with their analgesic and anti-inflammatory activity. mdpi.com Specifically, a unilateral position of the carbonyl and sulfo groups with respect to the benzothiazine bicycle plane was associated with a direct dependence of activity on the mutual arrangement of the heterocyclic fragments. mdpi.com In contrast, a versatile arrangement led to high analgesic properties with weak dependence on the pyridine cycle's spatial orientation. mdpi.com

Additionally, research on tetrasubstituted thiophenes has identified compounds with significant analgesic activity. nih.gov For instance, certain thiophene (B33073) esters demonstrated a notable percentage of inhibition in acetic acid-induced writhing models. nih.gov The introduction of a Cl or CF3 group into the thiophene ring of thienothiazine derivatives has also been shown to increase analgesic activity. nih.gov

| Compound Type | Key Structural Features | Observed Analgesic Activity |

| 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides | Toluidide and xylidide amide linkages | High analgesic activity, superior to meloxicam and piroxicam in some cases. nih.gov |

| Substituted 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates | Substituent at position 7 of the benzothiazine ring | Enhanced analgesic properties. researchgate.net |

| N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | Specific spatial arrangement of benzothiazine and pyridine rings | High analgesic and anti-inflammatory effects. mdpi.com |

| Tetrasubstituted thiophene esters | Varies based on substitution | Significant inhibition in writhing tests. nih.gov |

| Thienothiazine derivatives | Cl or CF3 group on the thiophene ring | Increased analgesic activity. nih.gov |

The anti-inflammatory potential of this compound derivatives has been a significant area of research. Thiazine (B8601807) and thienothiazine derivatives, in particular, have shown promise as anti-inflammatory agents. nih.govresearchgate.net The introduction of a chloro or trifluoromethyl group at the 6-position of the thiophene ring in thienothiazine derivatives markedly increases their anti-inflammatory and analgesic effects. nih.gov Conversely, introducing substituents like ether and amide groups at the 4-position of the thiazine ring leads to a considerable loss of activity. nih.gov

Studies on tetrasubstituted thiophene esters have also revealed potent anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov For example, one such compound exhibited up to 77% protection at a 20 mg/kg dose. nih.gov The anti-inflammatory action of these compounds is often correlated with the inhibition of prostaglandin (B15479496) E2 (PGE2) biosynthesis. nih.gov

Furthermore, certain pyrazoline derivatives have demonstrated notable anti-inflammatory and analgesic activities, with the presence of p-chloro, p-nitro, or o-hydroxy groups on the phenyl ring at the 5-position of the pyrazoline ring being crucial for enhanced activity. researchgate.net Similarly, a series of 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles have shown superior anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov The structural modifications on the heterocyclic core play a vital role in modulating the anti-inflammatory response. mdpi.commdpi.com For instance, in a series of tricyclic 1,2-thiazine derivatives, the size of the fused ring and the nature of the substituent were found to be important for cyclooxygenase (COX-2) inhibition. mdpi.com

| Compound Series | Key Structural Features for Activity | Notable Findings |

| Thienothiazine derivatives | Chloro or trifluoromethyl group at the 6-position of the thiophene ring. nih.gov | Significant increase in anti-inflammatory and analgesic activity. nih.gov |

| Tetrasubstituted thiophene esters | Specific substitution patterns. nih.gov | High protection in rat paw edema models. nih.gov |

| Pyrazoline derivatives | p-Chloro, p-nitro, or o-hydroxyaryl group at the 5-position. researchgate.net | Potent analgesic and anti-inflammatory effects. researchgate.net |

| 1,2,4-Oxadiazole (B8745197) derivatives | 3-(4-acetamido-benzyl) and various 5-substituents. nih.gov | Superior anti-inflammatory activity compared to diclofenac sodium. nih.gov |

| Tricyclic 1,2-thiazine derivatives | Ring size and substituent on the tricyclic system. mdpi.com | Influences COX-2 inhibitory potency and selectivity. mdpi.com |

Derivatives incorporating the thiane (B73995) or similar sulfur-containing heterocyclic structures have been evaluated for their potential as anticancer agents. mdpi.comresearchgate.net For instance, a series of thiazine, imidazole, and pyrrole (B145914) derivatives synthesized from a thienopyrimidine scaffold showed significant cytotoxicity against various human cancer cell lines, including breast, oral, nasopharyngeal, and gastric cancer cells. mdpi.comresearchgate.net The substitution pattern on these heterocyclic systems plays a critical role in their antiproliferative activity. researchgate.netnih.gov

In a study of 4-substituted methoxybenzoyl-aryl-thiazole analogues, modifications in the "A" and "C" rings, as well as the linker between them, were investigated to understand the structure-activity relationship for their tubulin polymerization inhibitory effects. nih.govresearchgate.net These compounds were found to be effective against drug-sensitive and drug-resistant ovarian cancer cell lines. nih.gov Similarly, certain oxathiazinane derivatives have demonstrated both antineoplastic and antibacterial activity, suggesting a common mechanism of action possibly involving the generation of reactive oxygen species (ROS). nih.gov

Furthermore, 1,2,4-oxadiazole derivatives have emerged as a promising class of anticancer agents. nih.govjuniperpublishers.com The substitution pattern on the oxadiazole ring and the nature of the linked moieties significantly influence their cytotoxic effects against cell lines such as colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231). nih.gov For example, SAR studies on 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines revealed that a 3,4,5-trimethoxy group on the phenyl ring was essential for optimal anticancer activity. juniperpublishers.com

| Compound Class | Cancer Cell Lines Tested | Key SAR Findings |

| Thiazine, Imidazole, Pyrrole derivatives | CNE2 (nasopharyngeal), KB (oral), MCF-7 (breast), MGC-803 (gastric) | Specific derivatives showed significant cytotoxicity. mdpi.comresearchgate.net |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | OVCAR-8 (ovarian, drug-sensitive), NCI/ADR-RES (ovarian, drug-resistant) | Modifications on aryl rings and linker affect tubulin polymerization inhibition. nih.govresearchgate.net |

| Oxathiazinane derivatives | Pancreatic, colon, Merkel cell, and breast cancer cell lines | Antineoplastic activity correlated with the ability to induce ROS. nih.gov |

| 1,2,4-Oxadiazole derivatives | HT-29 (colon), MDA-MB-231 (breast) | Substitution on the oxadiazole ring and linked moieties are critical for activity. nih.gov |

| 1,2,4-Oxadiazole-1,2,4-thiadiazole-pyrimidines | MCF-7 (breast), A-549 (lung), Colo-205 (colon), A2780 (ovarian) | 3,4,5-trimethoxyphenyl group is crucial for potent activity. juniperpublishers.com |

Sulfur-containing heterocyclic compounds, including derivatives of thiopyran and thiazine, have been extensively studied for their antimicrobial properties. researchgate.netnih.govnih.gov These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of thiopyran derivatives and their oxidized forms (sulfoxides and sulfones) have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net

The introduction of sulfur into heterocyclic curcumin (B1669340) derivatives has been shown to enhance their antimicrobial activity compared to the parent compound. sciencerepository.org One such derivative, 4-(1,3-dithiolan-2-ylidene)-1,7-di(thiophen-2-yl)hepta-1,6-diene-3,5-dione, exhibited excellent antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger. sciencerepository.org

Furthermore, sulfide (B99878) and disulfide derivatives of quinolinium salts have demonstrated significant activity, particularly against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MIC) in the range of 0.5–1 μg/mL, comparable to ciprofloxacin. mdpi.com The antimicrobial efficacy of these sulfur-containing heterocycles is often attributed to their ability to interfere with essential microbial processes. researchgate.netnih.gov

| Compound Type | Target Microorganisms | Key SAR Observations |

| Thiopyran derivatives and their oxidized forms | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | The core thiopyran structure is important for activity. researchgate.net |

| Sulfur-containing heterocyclic curcumin derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Aspergillus niger | The presence of the sulfur heterocycle enhances antimicrobial effects. sciencerepository.org |

| Sulfide and disulfide derivatives of quinolinium salts | Gram-positive and Gram-negative bacteria, Candida albicans | Benzylthio and benzoylthio substituents at the 3-position of the quinoline (B57606) ring led to high activity. mdpi.com |

| Thiophene-based stilbene (B7821643) derivatives | Botrytis cinerea | The presence of a 1,3,4-oxadiazole (B1194373) unit improved antifungal activity. nih.gov |

Derivatives of this compound, particularly those containing thiophene and other sulfur heterocycles, have shown significant antifungal activity. juniperpublishers.comnih.gov The modification of flavonols to 4-thioflavonols by replacing the carbonyl group at C-4 with a C=S group has been shown to enhance antifungal activity against various fungal strains, including Candida albicans and Candida krusei. scirp.org

Aromatic acylhydrazone-based inhibitors of fungal sphingolipid synthesis have been identified as a promising class of next-generation antifungal agents. nih.gov Extensive SAR studies on these compounds against Cryptococcus neoformans revealed that substitutions on the aromatic rings are critical for their fungicidal activity and selectivity. nih.gov For instance, compounds with a 3,4-dibromophenyl group as one aromatic ring and a 2-hydroxy-3,5-dibromophenyl or 2-hydroxy-3,5-dichlorophenyl group as the other exhibited excellent antifungal activity and high selectivity. nih.gov

Furthermore, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been designed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, demonstrating significant antifungal activity against a range of phytopathogenic fungi. nih.gov Similarly, nopol-derived 1,3,4-thiadiazole-thiourea compounds and 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have also shown promising antifungal properties. frontiersin.orgmdpi.com

| Compound Class | Fungal Species | Key SAR Findings |

| 4-Thioflavonols | Candida albicans, Candida krusei | Replacement of C=O with C=S at the 4-position enhances antifungal activity. scirp.org |

| Aromatic Acylhydrazones | Cryptococcus neoformans | Specific halogen substitutions on the phenyl rings are crucial for high potency and selectivity. nih.gov |

| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum and other phytopathogenic fungi | Certain derivatives showed superior activity to the commercial fungicide boscalid. nih.gov |

| Nopol-derived 1,3,4-Thiadiazole-Thioureas | Physalospora piricola, Cercospora arachidicola, Alternaria solani | Broad-spectrum antifungal activity observed, with some compounds outperforming chlorothalonil. mdpi.com |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae | Thioether moiety and specific substitutions led to significant activity against Botrytis cinerea. frontiersin.org |

The scaffold of this compound has been utilized in the design of antiviral agents, particularly against the Hepatitis B Virus (HBV). sciencerepository.orgnih.govnih.gov The HBV core protein, which is essential for viral capsid assembly and replication, is a key target for these antiviral compounds. nih.gov

A series of 4-oxooctahydroquinoline-1(2H)-carboxamides were developed as HBV capsid core protein assembly modulators. nih.gov SAR studies revealed that a bicyclic carboxamide with an electron-deficient, non-planar core structure exhibited improved metabolic stability and good bioavailability. nih.gov

In another approach, thiazolylbenzimidazole derivatives were synthesized and evaluated for their anti-HBV activity. nih.gov One compound from this series showed a promising inhibitory concentration (IC50) of 1.1 µM with a high selectivity index, making it a strong candidate for further development. nih.gov Additionally, carbocyclic nucleoside analogues, such as 7-deazaneplanocin A and its derivatives, have demonstrated significant anti-HBV activity. nih.gov Modifications at the 7-position of the 7-deazapurine ring were explored to establish structure-activity relationships, with an ethynyl (B1212043) derivative showing potent activity against both wild-type and drug-resistant HBV mutants. nih.gov The search for novel nucleoside scaffolds continues to be a priority in developing effective antiviral therapies against chronic HBV infection. mdpi.com

| Compound Series | Viral Target | Key SAR Findings |